molecular formula C18H18N2O3S B11146395 methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11146395
M. Wt: 342.4 g/mol
InChI Key: XJBNAGZFOCCCHZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core with a methyl ester group at position 6, a (E)-styryl substituent at position 5, and methyl groups at positions 2 and 5. The (E)-styryl group introduces π-conjugation, which may enhance electronic properties and binding interactions in biological systems. This article provides a detailed comparison of this compound with structurally related analogs, focusing on substituent effects, crystallography, synthesis, and pharmacological implications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-11-15(17(22)23-3)14(10-9-13-7-5-4-6-8-13)20-16(21)12(2)24-18(20)19-11/h4-10,12,14H,1-3H3/b10-9+

InChI Key

XJBNAGZFOCCCHZ-MDZDMXLPSA-N

Isomeric SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the following molecular formula: C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S . Its synthesis involves several steps that typically include the formation of the thiazole and pyrimidine rings, followed by the introduction of various substituents to enhance biological activity. The synthesis can be achieved through methods such as nucleophilic substitution and cyclization reactions .

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, research into similar thiazolo-pyrimidine derivatives has shown promising results against various parasites, including those responsible for human African trypanosomiasis . The mechanism of action often involves interference with metabolic pathways unique to the parasites.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial properties against a range of pathogenic bacteria. In particular, derivatives of thiazolo-pyrimidine have been evaluated for their effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests that modifications to the structure can enhance antibacterial potency.

Molecular Docking Studies

Molecular docking studies provide insights into how methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate interacts with biological targets at the molecular level. These studies have indicated favorable binding interactions with key enzymes involved in bacterial metabolism and growth . Such insights are crucial for rational drug design aimed at optimizing efficacy and reducing side effects.

Anti-inflammatory Agents

The compound's structural features suggest potential use as an anti-inflammatory agent. Compounds with similar thiazolo-pyrimidine frameworks have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes . This positions this compound as a candidate for further development in treating inflammatory diseases.

Cancer Research

Emerging evidence suggests that derivatives of this compound may possess anticancer properties. Studies have indicated that certain thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . This warrants further investigation into its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 5

Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences :
    • Position 5 substituent: 4-Bromophenyl vs. (E)-styryl.
    • Ester group: Ethyl vs. methyl.
  • The (E)-styryl group in the target compound provides extended π-conjugation, which may enhance UV absorption and photostability.
  • Pharmacological Implications :
    • Bromine substituents often improve metabolic stability and binding affinity in drug candidates, while styryl groups may facilitate interactions with hydrophobic enzyme pockets.
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences :
    • Position 2 substituent: 2,4,6-Trimethoxybenzylidene vs. hydrogen in the target compound.
    • Steric and electronic effects: The trimethoxy group increases steric bulk and introduces hydrogen-bonding capabilities via methoxy oxygen atoms .
  • Crystallographic Data: The trimethoxybenzylidene derivative crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465° . The dihedral angle between the thiazolopyrimidine ring and the trimethoxybenzene ring is 80.94°, indicating significant non-planarity .

Ester Group Modifications

Ethyl vs. Methyl Esters
  • Synthesis: Ethyl esters are commonly synthesized via condensation reactions with ethyl cyanoacetate or chloroacetic acid under reflux conditions (e.g., 8–10 hours in acetic acid/anhydride mixtures) . Methyl esters may require alternative reagents (e.g., methyl cyanoacetate) or transesterification.
  • Physicochemical Properties :
    • Methyl esters generally exhibit higher hydrolytic stability compared to ethyl esters, which could enhance bioavailability in aqueous environments.
    • Smaller ester groups (methyl) may reduce steric hindrance, improving crystallinity and melting points.

Crystallographic and Conformational Analysis

  • Target Compound :
    • Predicted to adopt a flattened boat conformation based on analogous structures (e.g., C5 deviation from the pyrimidine plane: ~0.224 Å) .
    • The (E)-styryl group likely induces a dihedral angle >80° with the thiazolopyrimidine ring, similar to phenyl-substituted analogs.
  • Comparative Data :
    • The ethyl 5-(4-bromophenyl) derivative () shows π-halogen interactions in its crystal lattice, absent in the target compound due to the lack of bromine .
    • Hydrogen-bonding networks in trimethoxy-substituted analogs (e.g., C–H···O interactions along the c-axis) are less likely in the target compound due to the absence of methoxy groups .

Pharmacological Potential

  • Structural Activity Relationships (SAR) :
    • Methyl vs. Ethyl Esters : Methyl esters may improve metabolic stability, as seen in protease inhibitors .
    • Styryl vs. Phenyl Groups : The conjugated (E)-styryl group could enhance binding to kinases or GPCRs via π-π stacking, a feature absent in simpler phenyl analogs.
  • Antimicrobial Activity :
    • Thiazolopyrimidines with electron-withdrawing groups (e.g., bromine) exhibit stronger antibacterial activity, while styryl-substituted derivatives may target fungal pathogens .

Biological Activity

Methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.42 g/mol

Antibacterial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antibacterial properties. A study highlighted the synthesis of various derivatives and their evaluation against common bacterial strains. This compound showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. The compound's structure allows it to interact with DNA and inhibit topoisomerase activity, which is crucial for cancer cell replication .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Research Findings

Activity Tested Strains/Cell Lines Results Reference
AntibacterialE. coli, S. aureusMIC comparable to Ciprofloxacin
AnticancerMCF-7, HeLaInduces apoptosis via caspase activation
Anti-inflammatoryMacrophagesReduces pro-inflammatory cytokines

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal tested various thiazolo derivatives against multiple bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Proliferation : In a controlled laboratory setting, the compound was administered to cultured cancer cells. Results indicated a marked decrease in cell viability over 48 hours compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.